molecular formula C13H12N2O2S B3133297 4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid CAS No. 385406-37-1

4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid

Cat. No. B3133297
CAS RN: 385406-37-1
M. Wt: 260.31 g/mol
InChI Key: CRGHQXKKYMAFKV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino)benzoic acid (4-TBEHA) is a novel organic acid with a wide range of potential applications in scientific research. It is a heterocyclic compound obtained through the condensation of thiophene-2-carboxaldehyde and hydrazine hydrate. This compound has been studied for its potential applications in the fields of biochemistry and physiology, as well as for its use in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene-based analogs have captivated scientists due to their potential as biologically active compounds . In the context of drug development, this compound could serve as a starting point for designing novel drugs. Researchers might explore its interactions with biological targets, assess its pharmacokinetics, and optimize its structure for specific therapeutic purposes.

properties

IUPAC Name

4-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-11-6-4-10(5-7-11)13(16)17/h2-8,15H,1H3,(H,16,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHQXKKYMAFKV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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